molecular formula C6H14O3S B1595559 1-Butanesulfonic acid, ethyl ester CAS No. 2374-68-7

1-Butanesulfonic acid, ethyl ester

Cat. No.: B1595559
CAS No.: 2374-68-7
M. Wt: 166.24 g/mol
InChI Key: VISYFZOBUOWVCA-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is characterized by its sulfonic acid group attached to a butane chain, with an ethyl group esterified to the sulfonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanesulfonic acid, ethyl ester can be synthesized through the esterification of butanesulfonic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction is as follows:

Butanesulfonic acid+EthanolH2SO41-Butanesulfonic acid, ethyl ester+Water\text{Butanesulfonic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butanesulfonic acid+EthanolH2​SO4​​1-Butanesulfonic acid, ethyl ester+Water

Industrial Production Methods: In an industrial setting, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Butanesulfonic acid, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Hydrolysis: Butanesulfonic acid and ethanol.

    Reduction: Butanol and ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-3-5-6-10(7,8)9-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISYFZOBUOWVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178414
Record name 1-Butanesulfonic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374-68-7
Record name 1-Butanesulfonic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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